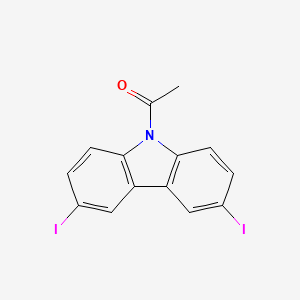

9-Acetyl-3,6-diiodocarbazole

Overview

Description

9-Acetyl-3,6-diiodocarbazole is a carbazole derivative with the chemical formula C14H9I2NO . Carbazoles are heterocyclic compounds consisting of a benzene ring fused with a pyrrole ring. In this case, the carbazole ring has two iodine atoms and one acetyl group attached to it .

- InChI:

InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 - Canonical SMILES:

CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I

Physical And Chemical Properties Analysis

9-Acetyl-3,6-diiodocarbazole has a molecular weight of 461.04 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 460.87736 g/mol . Its topological polar surface area is 22 Ų . The compound is a crystal with a melting point of 225.0 to 231.0 °C .Scientific Research Applications

Application in Nonlinear Optics and Organic Fluorescence Materials

- Summary of the Application: Carbazoles, including 9-Acetyl-3,6-diiodocarbazole, are important heterocyclic organic compounds in the field of organic fluorescence materials, gas absorption, and separation and nonlinear optics . They have efficient hole-transporting capability and electronic properties . Diiodocarbazole compounds, in particular, play a key role in the design and development of novel optoelectronic materials .

- Methods of Application or Experimental Procedures: Most iodocarbazoles are obtained by iodination using a mixture of KI and KIO3 under acidic conditions . Two derivatives containing a 3,6-diiodocarbazole moiety were synthesized: 3,6-diiodo-9-phenylcarbazole and 9-(4-bromophenyl)-3,6-diiodocarbazole . These compounds were characterized by FTIR, UV-Vis, 1H NMR, and single-crystal X-ray diffraction .

- Results or Outcomes: The compounds showed high thermal stabilities, with decomposition temperatures for the two compounds at 273 and 308 °C, respectively . The 3,6-diiodo-9-phenylcarbazole crystallized in the chiral space group P21 and showed good second-harmonic generation effects .

Application in Proteomics Research

- Summary of the Application: 9-Acetyl-3,6-diiodocarbazole is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures involving protein analysis.

Application in Organic Semiconductor

properties

IUPAC Name |

1-(3,6-diiodocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZMJWKYEJRBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539807 | |

| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Acetyl-3,6-diiodocarbazole | |

CAS RN |

606129-89-9 | |

| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)